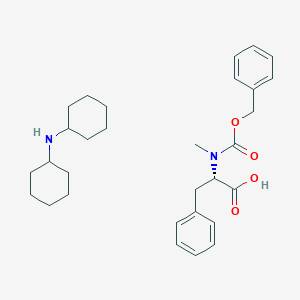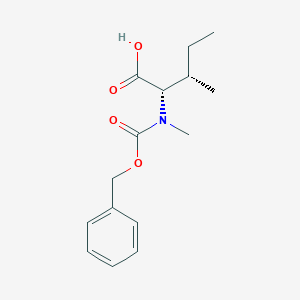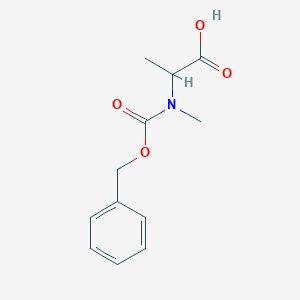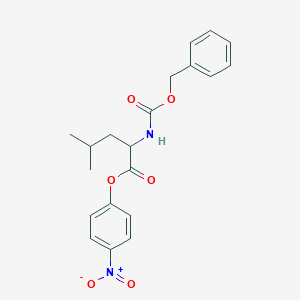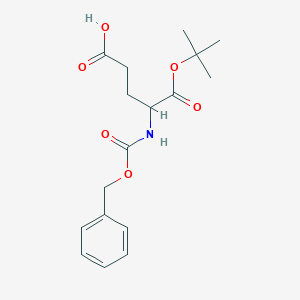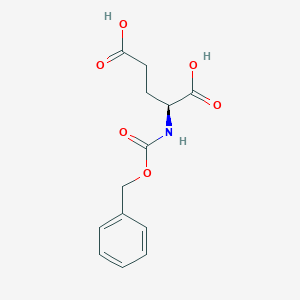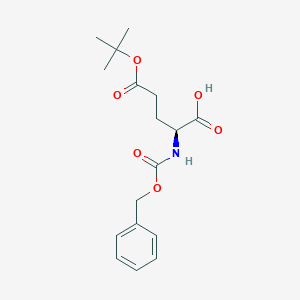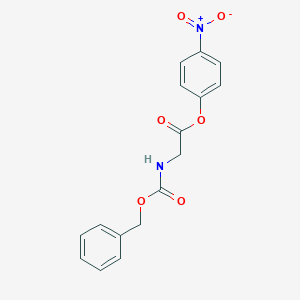
Z-Gly-ONp
概要
説明
Z-Gly-ONp, also known as N-benzyloxycarbonylglycine 4-Nitrophenyl Ester, is a derivative of the amino acid glycine . It is widely used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of aqueous sodium bicarbonate (NaHCO3), followed by the use of dicyclohexylcarbodiimide in ethyl acetate at 25°C for 1.5 hours . The synthesis process can also involve the use of Benzyl chloroformate .Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O6 . Its molecular weight is 330.29 g/mol . The IUPAC name for this compound is (4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate .Chemical Reactions Analysis
This compound is used as a substrate in various chemical reactions. For instance, it has been used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of Gln- and Lys-containing peptides .科学的研究の応用
Zymogen Catalysis Studies
Z-Gly-ONp, a peptide substrate, has been used in research to understand the mechanism of zymogen catalysis. Zymogens, inactive precursors of enzymes, are crucial in biological processes. In a study, this compound was identified as a substrate for trypsinogen, providing insights into the zymogen's catalytic site and its effectiveness. This research is significant for understanding the biochemical pathways involving zymogens (Lonsdale-Eccles, Neurath, & Walsh, 1978).
Fertility and Contraceptive Vaccine Research
This compound has applications in fertility research, particularly in studies involving zona pellucida (ZP) glycoproteins. ZP glycoproteins play a crucial role in mammalian fertilization. Research utilizing these glycoproteins, potentially related to compounds like this compound, has implications for developing contraceptive vaccines and understanding fertility mechanisms (Gupta et al., 2004).
Glycation Studies in Food and Beverages
In the food industry, understanding the glycation of proteins like barley protein Z during malting is essential. Glycation significantly affects the properties of proteins and, consequently, the quality of food and beverages. Studies have used mass spectrometry techniques to monitor changes in glycation, which could involve compounds similar to this compound, thus aiding in quality control and process optimization (Bobalova et al., 2010).
Understanding Zona Pellucida in Fertilization
Research on the structural and functional properties of the zona pellucida, a glycoprotein matrix surrounding mammalian oocytes, has implications for reproductive biology. Studies on ZP glycoproteins, where compounds like this compound may be relevant, help in understanding species-specific interactions between gametes during fertilization (Wassarman, 1990).
Nanotechnology and Bioengineering Applications
This compound can be significant in nanotechnology and bioengineering, especially in the context of nanoparticle surface properties and stability. For instance, research on zwitterionic pillar[n]arenes (ZPns) coating gold nanoparticles highlighted the importance of surface properties for cellular uptake and stability, a field where this compound-related compounds could be relevant (Jiao, Lan, & Ma, 2021).
Safety and Hazards
While specific safety and hazard information for Z-Gly-ONp is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
Z-Gly-ONp, also known as N-Benzyloxycarbonylglycine 4-Nitrophenyl Ester
Mode of Action
Given its use as a substrate in enzymatic reactions, it’s plausible that this compound interacts with its target enzymes, leading to changes in the enzyme’s activity or conformation
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
As a substrate in enzymatic reactions, this compound likely influences the activity of its target enzymes, leading to changes at the molecular and cellular levels .
特性
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNPUGRSYOPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169659 | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1738-86-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1738-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Gly-ONp in peptide synthesis, as highlighted in the research paper?
A1: this compound, or N-carboxybenzoxy-glycine p-nitrophenyl ester, serves as a protected form of glycine used in peptide synthesis. [, ] The research paper by [Khosla et al. (1968)][1] utilizes this compound to couple with a deprotected heptapeptide benzyl ester. This coupling reaction facilitates the addition of a glycine residue to the growing peptide chain during the synthesis of angiotensin II analogs.
Q2: The research paper mentions evaluating the activity of synthesized peptides. How is this compound involved in this evaluation?
A2: While this compound itself doesn't possess inherent biological activity being evaluated, it plays a crucial role in constructing the peptides being studied. [] By incorporating this compound, researchers can precisely build specific peptide sequences. The biological activity of the resulting peptides, which may include properties like binding affinity or enzymatic activity, is then assessed in subsequent experiments. These results help determine the relationship between the peptide's structure, influenced by the incorporated glycine, and its function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



